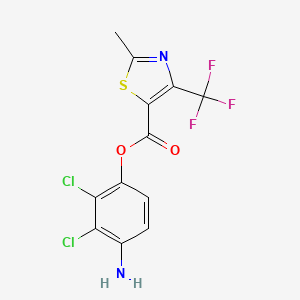
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea is a complex organic compound that features both boron and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea typically involves multiple steps:
Formation of the boronic ester: This can be achieved by reacting a phenylboronic acid with a diol under dehydrating conditions.
Coupling with thiazole: The boronic ester is then coupled with a thiazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Urea formation: Finally, the resulting intermediate is reacted with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid.
Reduction: The urea linkage can be reduced under strong reducing conditions.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the boronic ester would yield a boronic acid, while substitution reactions could introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea would depend on its specific application. For example:
Biological activity: It may interact with specific proteins or enzymes, inhibiting their function or altering their activity.
Chemical reactivity: The boronic ester group can form reversible covalent bonds with diols, which is useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid derivatives: Compounds with similar boronic ester groups.
Thiazole derivatives: Compounds with similar thiazole rings.
Urea derivatives: Compounds with similar urea linkages.
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea is unique due to the combination of these functional groups in a single molecule, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C16H20BN3O3S |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C16H20BN3O3S/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)19-13(21)20-14-18-8-9-24-14/h5-10H,1-4H3,(H2,18,19,20,21) |
InChI Key |
VKOGYANRPCDVET-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


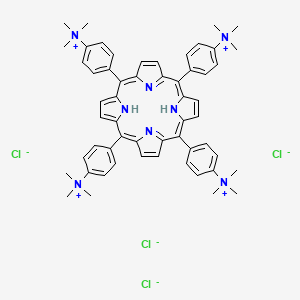
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
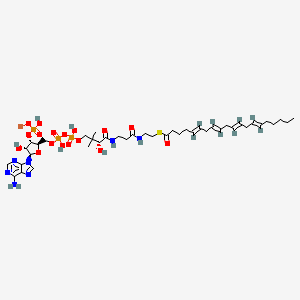

![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)
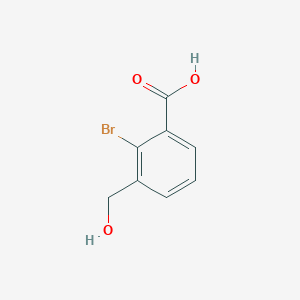

![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)

![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)
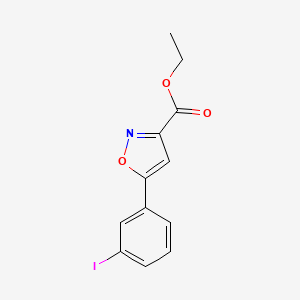
![tert-Butyl 2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B12341115.png)
